molecular formula C20H23NO5S2 B2545851 ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895459-94-6

ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2545851
CAS RN: 895459-94-6
M. Wt: 421.53
InChI Key: NCSPTVNCLBTUNE-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule that likely contains a thiophene ring, a common feature in heterocyclic chemistry. Thiophenes are known for their aromaticity and stability due to the sulfur atom in the ring. The presence of the phenylsulfonyl group suggests potential for interactions such as hydrogen bonding or sulfonyl-based reactivity. The ethyl ester moiety indicates it is a derivative of a carboxylic acid, which could be involved in various chemical reactions, such as hydrolysis or condensation.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cyclization, substitution, and condensation steps. For example, the synthesis of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate involves heterocyclization reactions with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of diamino precursors and cyclization agents.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been characterized using techniques like single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . The presence of intramolecular hydrogen bonding and the crystallization in specific space groups are key features that can be analyzed. These structural analyses are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can be involved in the formation of Schiff bases or participate in nucleophilic substitution reactions. The carboxylate ester could undergo hydrolysis to yield the corresponding carboxylic acid or react with amines to form amides. The sulfonyl group could also be a site for substitution reactions or serve as an electron-withdrawing group, influencing the reactivity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of aromatic rings, heteroatoms, and multiple functional groups can affect properties like solubility, melting point, and reactivity. For example, the crystalline nature of related compounds suggests a certain degree of rigidity and stability, which could be reflected in the melting point and solubility . The electronic properties, such as UV-Visible absorption, can be influenced by the conjugated system and the presence of electron-donating or withdrawing groups.

Scientific Research Applications

Synthesis and Antitumor Evaluation

Some new derivatives of ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates have been synthesized and tested for their antitumor activity. Compounds exhibited broad-spectrum antitumor activity, with notable selectivity toward colon cancer cell lines. Molecular modeling and pharmacophore prediction methods were utilized to study the antitumor activity of these compounds, indicating their potential as therapeutic agents against cancer (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Synthesis of Disperse Dyes

The compound has been used in the synthesis of novel styryl dyes through the Gewald reaction, followed by acetylation and condensation with various aldehydes. The fluorescence and dyeing properties of these dyes on polyester were studied, showcasing its utility in the development of new materials for textile applications (Rangnekar & Sabnis, 2007).

Glutaminase Inhibitor Development

Derivatives have been synthesized as analogs to Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS). These compounds retained the potency of BPTES and presented an opportunity to improve its aqueous solubility, suggesting their potential in cancer treatment by inhibiting glutaminase activity (Shukla et al., 2012).

Antimicrobial and Antioxidant Applications

New compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated significant antimicrobial and antioxidant activities. These findings indicate the potential use of these compounds in pharmaceutical applications due to their pronounced antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).

Anti-rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in the in vivo collagen-adjuvant arthritis model in rats. This highlights its potential as a therapeutic agent for treating rheumatic diseases (Sherif & Hosny, 2014).

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The development of new thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-2-26-20(23)18-15-11-7-4-8-12-16(15)27-19(18)21-17(22)13-28(24,25)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPTVNCLBTUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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